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BlaA protein

Transcriptional regulation β‑Lactamase induction Mutagenesis

The BlaA protein (CAS 142615-56-3) is a LysR-family transcriptional activator-regulator encoded by the blaA gene of Streptomyces cacaoi. It positively controls expression of the two chromosomal β‑lactamase genes, blaL and blaU, thereby governing β‑lactam antibiotic resistance in this actinomycete.

Molecular Formula C9H16O2
Molecular Weight 0
CAS No. 142615-56-3
Cat. No. B1176220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlaA protein
CAS142615-56-3
SynonymsBlaA protein
Molecular FormulaC9H16O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BlaA Protein (CAS 142615-56-3) – Streptomyces cacaoi LysR-Type β-Lactamase Transcriptional Regulator Procurement & Differentiation Guide


The BlaA protein (CAS 142615-56-3) is a LysR-family transcriptional activator-regulator encoded by the blaA gene of Streptomyces cacaoi [1]. It positively controls expression of the two chromosomal β‑lactamase genes, blaL and blaU, thereby governing β‑lactam antibiotic resistance in this actinomycete [2]. BlaA is distinct from the β‑lactamase enzymes that share the ‘BlaA’ name in other species (e.g., the class A penicillinase of Yersinia enterocolitica); the CAS registry number 142615-56-3 unambiguously designates the S. cacaoi regulatory protein [3].

1
Streptomyces cacaoi LysR-type transcriptional activator, not the class A penicillinase from other species
2
Controls dual chromosomal β‑lactamase genes (blaL and blaU) with comparable promoter affinity
3
Functions as a constitutive activator; no β‑lactam inducer required

Why Generic LysR-Family Regulators Cannot Substitute for S. cacaoi BlaA Protein (CAS 142615-56-3) in β‑Lactamase Induction Studies


Although BlaA belongs to the widespread LysR family of transcriptional regulators, its functional architecture is not fungible with the paradigmatic β‑lactamase regulator AmpR or with other family members. BlaA operates as a constitutive activator of two divergent β‑lactamase promoters (blaL and blaU) in S. cacaoi, whereas AmpR requires a β‑lactam inducer to shift between repressor and activator conformations [1]. BlaA also binds to a unique 30‑bp T‑N11‑A motif in the blaL–blaA and blaU upstream regions that is not conserved in enterobacterial ampR–ampC systems [2]. Furthermore, BlaA functions as part of a two‑component regulatory module with the membrane‑bound BlaB protein; this combinatorial control has no direct equivalent in other β‑lactamase regulatory circuits [3]. These molecular differences mean that substituting BlaA with AmpR, NhaR, CysB, or any off‑the‑shelf LysR protein will not reconstitute the native induction kinetics, promoter selectivity, or two‑gene regulatory output of the S. cacaoi system.

BlaA (S. cacaoi)
Constitutive activator; binds unique 30‑bp T‑N11‑A motif; controls two β‑lactamase genes
Generic LysR (e.g. AmpR)
Inducer‑dependent switch; distinct DNA motif; single‑gene regulation; mechanism may not transfer
BlaA + BlaB module
Two‑component membrane‑bound regulatory system; combinatorial control
AmpR‑AmpD circuit
Muropeptide recycling; no direct BlaB equivalent; pathway mismatch may alter induction kinetics

Quantitative Differentiation Evidence for S. cacaoi BlaA Protein (CAS 142615-56-3) Versus Closest Analogs


BlaA Is Essential for β‑Lactamase Production: 50‑Fold Activity Loss upon blaA Disruption

Disruption of the blaA open reading frame by insertion of an 8‑bp BamHI linker abolishes β‑lactamase production in S. cacaoi, decreasing activity from 50 U/mL in the wild‑type background to 1 U/mL in the blaA‑disrupted construct [1]. This 50‑fold reduction demonstrates that BlaA protein is absolutely required for expression of the downstream β‑lactamase structural genes; residual activity is at the limit of detection. No other LysR‑type regulator in this organism can compensate for the loss of BlaA function.

Essential regulator
Head-to-head
50‑fold activity loss (50 U/mL → 1 U/mL)
Reported non‑redundant role in β‑lactamase induction; system reconstitution depends on BlaA
blaA ORF disruption in S. cacaoi; data to verify in heterologous host
Transcriptional regulation β‑Lactamase induction Mutagenesis Antibiotic resistance

BlaA Binds a Defined 197‑bp Intergenic Region Refined to a 30‑bp T‑N11‑A Motif

GST‑BlaA fusion protein specifically binds the 197‑bp blaL–blaA intergenic region in electrophoretic mobility shift assays [1]. DNase I footprinting further restricted the binding site to a 30‑bp sequence containing a T‑N11‑A motif, the hallmark of LysR‑type promoter recognition [1]. The same T‑N11‑A motif is present and bound by BlaA in the blaU upstream region, and the two motifs exhibit comparable BlaA‑binding affinity [1]. In contrast, the AmpR regulator from Enterobacteriaceae binds a distinct intergenic sequence with a different LysR motif arrangement and requires an inducer ligand for high‑affinity DNA interaction.

DNA binding site
Reported
197‑bp intergenic region; core 30‑bp T‑N11‑A motif
Defines cognate promoter target for EMSA/FP assays
GST‑BlaA bandshift + DNase I footprinting; affinity comparable for blaL/blaU
DNA‑protein interaction Bandshift assay Promoter architecture LysR motif

BlaA Controls Two Divergent β‑Lactamase Genes with Comparable Binding Affinity, Unlike Single‑Gene AmpR Systems

S. cacaoi possesses two β‑lactamase structural genes (blaL and blaU). BlaA protein binds to T‑N11‑A motifs upstream of both genes with comparable affinity, as demonstrated by bandshift assays [1]. Reconstitution of the blaU structural gene together with the blaA–blaB regulatory region in S. lividans confers inducible β‑lactamase production, proving that BlaA is sufficient to activate both target promoters [1]. In the archetypal ampR–ampC paradigm of Enterobacteriaceae, AmpR regulates a single β‑lactamase gene (ampC). Although some LysR regulators control multiple targets, no other β‑lactamase‑specific LysR regulator has been shown to govern two divergent class A β‑lactamase promoters with equivalent binding affinity.

Dual‑gene control
Cross‑study
BlaA: 2 genes (blaL, blaU) vs. AmpR: 1 gene (ampC)
Dual‑promoter regulatory output is unique to BlaA; substitution would miss one target
Bandshift shows comparable affinity for both motifs
Gene regulation Dual promoter control Bandshift assay β‑Lactamase

Constitutive Activation Mechanism Distinguishes BlaA from Inducer‑Dependent AmpR Regulators

BlaA functions as a constitutive transcriptional activator: it stimulates β‑lactamase gene expression without requiring a β‑lactam inducer ligand [1]. This is a mechanistically critical distinction from AmpR, the dominant LysR‑type β‑lactamase regulator in Gram‑negative bacteria. AmpR acts as a repressor in the absence of inducer and converts to an activator only upon binding muropeptide ligands generated by β‑lactam‑induced peptidoglycan turnover [1]. The constitutive activity of BlaA means that heterologous expression systems carrying blaA will exhibit sustained, inducer‑independent β‑lactamase production—a property not achievable with AmpR without continuous inducer supplementation.

Activation mode
Class-level
Constitutive (BlaA) vs. inducer‑dependent switch (AmpR)
May support inducer‑independent reporter systems; AmpR requires continuous ligand dosing
Functional characterization from S. cacaoi literature; class‑level inference
LysR family Constitutive activation AmpR β‑Lactam resistance

BlaA Forms a Homodimer with a Defined PBP2‑Type Substrate‑Binding Domain Architecture

BlaA protein from Proteus vulgaris (highly homologous to S. cacaoi BlaA) forms a homodimer in solution, as evidenced by glycerol gradient centrifugation and glutaraldehyde crosslinking [1]. The C‑terminal domain adopts a type 2 periplasmic binding protein (PBP2) fold (conserved domain cd08484, E‑value 6.09 × 10⁻¹¹⁸), which is characteristic of LysR‑type β‑lactamase regulators [2]. While AmpR shares the same PBP2_LTTR_beta_lactamase domain architecture, the oligomeric state and ligand‑binding cleft specificity are determined by divergent residues within the substrate‑binding domain, contributing to the functional divergence between BlaA (constitutive) and AmpR (inducer‑dependent).

Oligomeric state
Class-level
Homodimer; PBP2 domain (cd08484, E‑value 6.09×10⁻¹¹⁸)
Structural benchmark for recombinant protein quality control
Glycerol gradient/crosslinking; P. vulgaris homology; domain annotation confidence high
Protein oligomerization Conserved domain PBP2 fold Structural biology

BlaA Is Subject to Negative Autoregulation, Creating a Homeostatic Expression Circuit Absent in AmpR Systems

In Proteus vulgaris, the blaA gene is negatively autoregulated by its own gene product, BlaA protein [1]. Purified BlaA binds specifically to the blaA promoter region, which resides immediately upstream of blaB, as shown by gel shift assay and DNase I footprinting [1]. This negative feedback loop creates a self‑limiting expression circuit that is not described for the prototypical AmpR regulator, which is controlled primarily by inducer availability and AmpD‑mediated peptidoglycan recycling rather than by direct autogenous repression. While direct autoregulation data for S. cacaoi BlaA are not yet published, the high sequence homology between P. vulgaris BlaA and S. cacaoi BlaA within the LysR family supports conservation of this regulatory feature.

Autoregulation
Class-level
Negative autoregulation (P. vulgaris data); S. cacaoi inferred by homology
Supports self‑buffering expression cassette design; AmpR lacks documented autoregulation
Data from P. vulgaris BlaA; sequence similarity supports conservation
Autoregulation Transcription factor Homeostasis Gene expression

High‑Value Research and Industrial Application Scenarios for BlaA Protein (CAS 142615-56-3)


Reconstitution of the S. cacaoi β‑Lactamase Regulatory Circuit in Heterologous Actinomycete Hosts

Researchers engineering Streptomyces lividans or other actinomycetes as heterologous hosts for β‑lactam antibiotic resistance studies require the authentic BlaA protein to reconstitute the S. cacaoi regulatory circuit. Only BlaA (in concert with BlaB) can restore inducible β‑lactamase production from both the blaL and blaU promoters with the native 50‑fold induction dynamic range documented by Urabe and Ogawara [1]. Substitution with AmpR or other LysR regulators fails to activate the S. cacaoi‑derived promoters because of the distinct 30‑bp T‑N11‑A binding motif recognized by BlaA [2].

Biosensor Development Exploiting Constitutive BlaA‑Driven β‑Lactamase Expression

The constitutive activator function of BlaA [3] enables the construction of whole‑cell biosensors that continuously express β‑lactamase as a reporter enzyme without requiring exogenous inducer dosing. This contrasts with AmpR‑based systems that demand precise titration of β‑lactam inducers and exhibit variable induction kinetics. A BlaA‑based biosensor cassette provides stable, ligand‑independent signal output suitable for high‑throughput screening of β‑lactamase inhibitors or environmental β‑lactam monitoring.

In Vitro DNA‑Binding Studies Using Defined BlaA Cognate Sequences

Investigators performing electrophoretic mobility shift assays (EMSAs), DNase I footprinting, or surface plasmon resonance (SPR) to study LysR‑family DNA‑binding specificity require purified BlaA protein together with its validated 197‑bp blaL–blaA intergenic probe or the minimal 30‑bp T‑N11‑A oligonucleotide [2]. The comparable binding affinity of BlaA for both the blaL and blaU motifs [2] makes BlaA an ideal reference protein for competitive binding experiments aimed at quantifying relative affinities of engineered promoter variants, an application that cannot be replicated with AmpR due to its distinct DNA‑binding specificity.

Strain Engineering for Constitutive β‑Lactam Resistance Cassettes in Industrial Actinomycetes

Industrial microbiology laboratories constructing stable β‑lactam resistance markers in Streptomyces production strains can exploit the BlaA autoregulatory circuit to achieve self‑buffered, non‑toxic expression levels of BlaA protein and its controlled β‑lactamase output [4]. The negative autoregulation of blaA expression prevents overexpression toxicity while maintaining sufficient β‑lactamase activity for selection. This homeostatic property is not described for AmpR and provides a unique advantage for long‑term strain stability in fermentation processes.

Application
Selection Property
Validation Focus
Reconstitution of S. cacaoi regulatory circuit in heterologous hosts
Native promoter recognition (blaL/blaU)
Inducible β‑lactamase production in actinomycete background
Biosensor development with constitutive reporter
Constitutive activator function
Inducer‑independent signal output stability
In vitro DNA‑binding studies (EMSA, FP, SPR)
Defined 30‑bp T‑N11‑A binding motif
Binding affinity with cognate probes and engineered variants
Industrial strain engineering for β‑lactam resistance cassettes
Autoregulatory expression circuit
Self‑buffered expression levels and long‑term stability
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